1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one
Description
1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one is a synthetic quinoline derivative characterized by a dihydroquinolin-4-one core. The molecule features two key substituents:
- Position 1: A 3-fluorophenylmethyl group, which introduces fluorine’s electronegative and lipophilic properties.
- Position 3: A 4-methoxybenzoyl group, contributing electron-donating methoxy functionality and aromatic bulk.
The fluorine atom may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO3/c1-29-19-11-9-17(10-12-19)23(27)21-15-26(14-16-5-4-6-18(25)13-16)22-8-3-2-7-20(22)24(21)28/h2-13,15H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNSVNDVFMOBCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a Friedel-Crafts alkylation reaction using a fluorophenyl methyl halide and a Lewis acid catalyst.
Attachment of the methoxybenzoyl group: This can be done through an acylation reaction using methoxybenzoyl chloride and a suitable base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield dihydroquinolinone derivatives.
Substitution: The fluorophenyl and methoxybenzoyl groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Fluorine vs. Chlorine : The target compound’s 3-fluorophenylmethyl group (C₆H₄F) is less lipophilic than the 4-chlorophenylmethyl group (C₆H₄Cl) in , but fluorine’s smaller atomic radius may improve binding specificity.
- Methoxybenzoyl vs. Sulfonyl : The 4-methoxybenzoyl group in the target compound is electron-rich, contrasting with the electron-withdrawing benzenesulfonyl group in , which could influence π-π stacking or hydrogen-bonding interactions.
- Alkyl vs. Aryl at Position 1 : Alkyl chains (e.g., butyl in ) increase flexibility but reduce aromatic interactions compared to the target’s rigid 3-fluorophenylmethyl group.
Pharmacological Implications
- Methoxybenzoyl as a Pharmacophore : Common in antimicrobial and anticancer agents, this group’s presence in the target compound and analogs suggests shared biological targets.
- Fluorine’s Role: The 3-fluorophenylmethyl group may improve metabolic stability over non-fluorinated analogs, as seen in kinase inhibitors .
Research Findings and Data
Structural Analysis
- Ring Puckering: The dihydroquinolin-4-one core may adopt non-planar conformations, as described in , affecting binding to flat enzymatic pockets.
Biological Activity
1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinolinone class. Its unique structure, characterized by a fluorophenyl group and a methoxybenzoyl moiety, suggests potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following IUPAC name:
- IUPAC Name : this compound
The chemical structure contributes significantly to its biological activity, with specific functional groups enhancing its interaction with biological targets.
Biological Activity Overview
Research indicates that quinoline derivatives exhibit a range of biological activities, including:
- Antimicrobial Properties : Studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents.
- Anticancer Activity : The compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth through modulation of key signaling pathways.
- Antiviral Effects : Preliminary studies indicate potential antiviral properties, warranting further investigation into its efficacy against viral infections.
The biological effects of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological processes such as DNA replication and protein synthesis.
- Receptor Modulation : It may interact with various receptors, altering their activity and leading to downstream effects on cellular signaling pathways.
- Induction of Apoptosis : Evidence suggests that the compound can trigger programmed cell death in cancer cells through intrinsic apoptotic pathways.
Anticancer Studies
A significant body of research has focused on the anticancer properties of this compound. For instance:
- In vitro studies demonstrated that this compound induced apoptosis in breast cancer cell lines via mitochondrial pathway activation .
- A comparative study highlighted its effectiveness against various cancer types compared to other quinoline derivatives, showing enhanced potency against ovarian cancer cells .
Antimicrobial Activity
In a recent study evaluating antimicrobial efficacy:
- The compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) lower than those observed for standard antibiotics .
Antiviral Research
Preliminary antiviral assays indicated that:
- The compound displayed activity against influenza virus strains in vitro, suggesting potential for further development as an antiviral agent .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
